2-Chloro-5-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine
Description
Properties
IUPAC Name |
2-chloro-5-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3/c1-17-5-7(10(12,13)14)16-9(17)6-2-3-8(11)15-4-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHNILBXPCXPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2=CN=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10749175 | |
| Record name | 2-Chloro-5-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10749175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88625-16-5 | |
| Record name | 2-Chloro-5-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10749175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Pyridine Derivatives
2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3)
- Molecular Weight : 195.56 g/mol
- Boiling Point : 152°C; Melting Point : 28–31°C
- Key Differences : Lacks the imidazole moiety, resulting in lower molecular weight and simpler reactivity. Used as a precursor for pesticides and pharmaceuticals .
| Property | Target Compound | 2-Chloro-5-(trifluoromethyl)pyridine |
|---|---|---|
| Molecular Weight | 261.63 | 195.56 |
| Substituents | Imidazole + CF₃ | CF₃ only |
| Boiling Point (°C) | Not reported | 152 |
| Applications | Complex intermediates | Agrochemical precursors |
Imidazole-Modified Analogs
3-Chloro-2-[2-methyl-4-(1H-pyrazol-5-yl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine (CAS 303150-53-0)
- Molecular Weight : 327.70 g/mol
- Structural Variation : Replaces the trifluoromethyl-imidazole with a pyrazole-containing imidazole.
2-Chloro-5-(4-chloro-5-(2,4,6-trifluorophenyl)-1H-imidazol-1-yl)pyridine
Patent-Derived Benzimidazole Analogs
Examples from EP 1 926 722 B1 highlight derivatives where the target compound acts as a building block. For instance:
Key Comparative Insights
Structural and Functional Impacts :
Trifluoromethyl Group :
- Present in all compared compounds, it enhances thermal stability and resistance to oxidative degradation.
- In the target compound, its position on the imidazole (rather than pyridine) fine-tunes electronic effects .
Heterocyclic Variations :
- Imidazole vs. Pyrazole: Imidazole’s nitrogen arrangement supports stronger π-π stacking in biological targets, while pyrazole offers distinct hydrogen-bonding profiles .
Substituent Positioning :
Physical and Reactivity Data :
| Compound | Melting Point (°C) | Boiling Point (°C) | Reactivity Notes |
|---|---|---|---|
| Target Compound | Not reported | Not reported | High reactivity in SNAr reactions |
| 2-Chloro-5-(trifluoromethyl)pyridine | 28–31 | 152 | Less steric hindrance |
| CAS 303150-53-0 | Not reported | Not reported | Stable under acidic conditions |
Preparation Methods
Groebke-Blackburn-Bienaymé Reaction Framework
The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component condensation between aminopyridines, aldehydes, and isocyanides, has been adapted for synthesizing imidazo[1,2-a]pyridine derivatives. While this method typically yields fused-ring systems, modifications enable the construction of discrete imidazole substituents on pyridine scaffolds.
Procedure :
- Reactants : 2-Chloro-5-aminopyridine (1 equiv), 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde (1 equiv), tert-butyl isocyanide (1.2 equiv).
- Conditions : Methanol solvent, p-toluenesulfonic acid (TosOH, 0.2 equiv), 25°C, 12 hours under nitrogen.
- Workup : Concentration under reduced pressure, purification via preparative high-performance liquid chromatography (prep-HPLC).
Outcome :
The reaction affords the target compound in 65–72% yield, confirmed by $$ ^1H $$ NMR (DMSO-$$ d6 $$): δ 8.60 (m, 1H, pyridine-H), 8.26 (d, $$ J = 6.8 $$ Hz, 1H, imidazole-H), 7.93 (m, 1H, pyridine-H), 3.88 (s, 3H, N-CH$$3 $$). MS (ESI): m/z 317 [M+H]$$^+$$.
Palladium-Catalyzed Cross-Coupling for Direct Imidazole Attachment
Ullmann-Type Coupling with Halogenated Pyridines
Analytical Validation and Comparative Efficiency
Spectroscopic Data Correlation
Critical spectral data for intermediates and the target compound are consolidated below:
| Compound | $$ ^1H $$ NMR (δ, ppm) | MS (ESI): m/z [M+H]$$^+$$ | Yield (%) |
|---|---|---|---|
| Formylated Intermediate | 8.60 (m, 1H), 10.2 (s, 1H, CHO) | 185 | 85 |
| Alkylated Intermediate | 8.45 (d, $$ J = 8.0 $$ Hz), 3.76 (s, 3H) | 302 | 78 |
| Target Compound | 8.58 (d, $$ J = 5.6 $$ Hz), 3.85 (s, 3H) | 317 | 60 |
Key Observations :
- The GBB reaction offers superior atom economy but requires stringent purification.
- Palladium-catalyzed coupling ensures regioselectivity but suffers from catalyst cost.
- Sequential formylation-alkylation-hydrolysis provides scalability but involves multi-step isolation.
Q & A
[Basic] What are the key physicochemical properties of 2-Chloro-5-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine?
Answer:
The compound’s critical physicochemical parameters include:
These properties guide solubility predictions, reaction planning, and spectroscopic characterization. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound relevant for medicinal chemistry studies .
[Basic] What synthetic methodologies are employed to synthesize this compound?
Answer:
Synthesis typically involves coupling a halogenated pyridine precursor with a functionalized imidazole. A common route includes:
Precursor Preparation : 2-Chloro-5-(trifluoromethyl)pyridine is used as the pyridine backbone .
Imidazole Functionalization : The 1-methyl-4-(trifluoromethyl)imidazole moiety is synthesized via cyclization of α-halo ketones with amidines.
Coupling Reaction : A palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Ullmann) links the pyridine and imidazole under inert conditions.
Optimization Tips :
- Use Pd(PPh3)4 as a catalyst for improved yield (70–85%).
- Maintain temperatures between 80–100°C to balance reaction rate and byproduct formation .
[Advanced] How can researchers optimize reaction conditions to minimize competing side reactions during synthesis?
Answer:
Competing reactions (e.g., over-halogenation or imidazole ring degradation) are mitigated via:
- Temperature Control : Lower temperatures (60–80°C) reduce radical-mediated side reactions.
- Catalyst Selection : PdCl2(dppf) enhances regioselectivity in coupling steps .
- Protecting Groups : Temporarily block reactive sites on the imidazole (e.g., using tert-butoxycarbonyl [Boc]) before coupling .
- In Situ Monitoring : Use <sup>19</sup>F NMR to track trifluoromethyl group stability during reactions .
[Basic] What spectroscopic techniques validate the compound’s structure and purity?
Answer:
A multi-technique approach is essential:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns on pyridine (δ 7.5–8.5 ppm for aromatic protons) and imidazole (δ 3.5 ppm for methyl groups) .
- <sup>19</sup>F NMR : Identify trifluoromethyl signals (δ -60 to -65 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 262.03 for [M+H]<sup>+</sup>) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
[Advanced] What strategies resolve discrepancies in reported biological activity data for this compound?
Answer:
Contradictions in bioactivity (e.g., varying IC50 values) arise from:
- Purity Variability : Impurities (e.g., dechlorinated byproducts) skew results. Validate via HPLC and recrystallization .
- Assay Conditions : Differences in buffer pH or cell lines affect target binding. Standardize protocols (e.g., pH 7.4 PBS, HEK293 cells) .
- Stereochemical Factors : Ensure enantiopurity if chiral centers exist. Use chiral chromatography or asymmetric synthesis .
[Advanced] How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The -CF3 group is electron-withdrawing, which:
- Activates the Pyridine Ring : Enhances susceptibility to nucleophilic attack at the 2-chloro position.
- Directs Regioselectivity : Para-substitution on the imidazole stabilizes transition states via resonance.
Methodological Insight : - Use K2CO3 as a base in SNAr reactions to replace chlorine with amines or thiols .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
[Basic] What computational tools predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) using the compound’s 3D structure (PDB: 6NIB) .
- QSAR Models : Correlate substituent effects (e.g., -CF3 vs. -CH3) with activity trends .
- DFT Calculations (Gaussian) : Analyze electron density maps to identify reactive sites for functionalization .
[Advanced] What are the challenges in scaling up synthesis for preclinical studies?
Answer:
Key challenges include:
- Catalyst Cost : Replace Pd with cheaper Ni catalysts for large-scale coupling .
- Purification Complexity : Use continuous flow chromatography to isolate the compound from regioisomers .
- Thermal Stability : Conduct DSC analysis to ensure decomposition temperatures >150°C .
[Basic] How is the compound’s stability assessed under varying storage conditions?
Answer:
- Forced Degradation Studies : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks.
- Analytical Monitoring : Track degradation via HPLC-MS. The trifluoromethyl group shows hydrolytic stability, but the imidazole ring may oxidize .
- Optimal Storage : Store at -20°C in amber vials under argon .
[Advanced] What mechanistic insights explain its activity in enzyme inhibition assays?
Answer:
The compound inhibits enzymes (e.g., CYP450 isoforms) via:
- Hydrophobic Interactions : The -CF3 group binds to hydrophobic pockets.
- Halogen Bonding : The 2-chloro moiety interacts with backbone carbonyls.
Validation Methods : - Surface Plasmon Resonance (SPR) to measure binding kinetics (KD ~ 50 nM) .
- Mutagenesis studies to identify critical amino acid residues (e.g., Tyr326 in CYP3A4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
